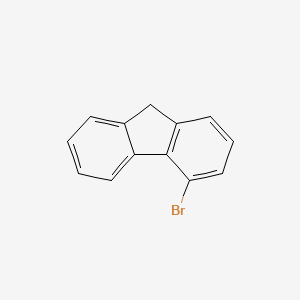

4-bromo-9H-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWGSCNZZYLJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305757 | |

| Record name | 4-bromo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19459-33-7 | |

| Record name | 19459-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-bromo-9H-fluorene: A Comprehensive Technical Guide to its Structure, Bonding, and Synthetic Utility

An In-depth Technical Guide:

Executive Summary

4-bromo-9H-fluorene (CAS No: 19459-33-7) is a pivotal organic intermediate, distinguished by the strategic placement of a bromine atom on the rigid and electronically significant 9H-fluorene scaffold. This guide offers an in-depth exploration of its molecular architecture, the nuances of its chemical bonding, and its versatile reactivity. We will dissect the electronic properties that arise from its tricyclic aromatic system and analyze the C-Br bond that serves as the primary locus of its synthetic utility. This document provides detailed protocols for its application in cornerstone organic reactions—specifically palladium-catalyzed cross-coupling—and examines its role as a foundational building block in the development of advanced materials for organic electronics and complex molecular architectures for drug discovery. This guide is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of this compound as a tool for innovation.

The 9H-Fluorene Scaffold: A Foundation of Rigidity and Function

The 9H-fluorene core is a tricyclic aromatic hydrocarbon, consisting of two benzene rings fused to a central five-membered ring. This structure imparts exceptional thermal stability and a rigid, planar geometry, which are highly desirable traits in materials science.[1] The extensive π-conjugated system is responsible for the characteristic strong blue fluorescence of many fluorene derivatives, making them cornerstones in the development of organic light-emitting diodes (OLEDs).[1] Furthermore, the fluorene motif is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1]

The functionalization of this core is key to tuning its properties. This compound emerges as a particularly valuable derivative. The bromine atom at the C4 position does not significantly disrupt the core electronic properties but introduces a highly versatile reactive handle, enabling chemists to strategically elaborate the molecule into more complex, functional systems.

Molecular Structure and Bonding

The molecular structure of this compound is defined by the fluorene framework with a bromine substituent at position 4. The numbering convention for the fluorene ring system is critical for unambiguously identifying isomers. The C9 position, a methylene bridge, is a key structural feature, providing a point for substitution that can alter the molecule's steric and electronic properties without breaking the π-conjugation of the biphenyl unit.

The placement of the bromine at C4 is strategic. It is an aromatic C(sp²)-Br bond, distinct from the C(sp³)-Br bond that would be present in 9-bromo-9H-fluorene.[2][3] This distinction is fundamental to its reactivity, as the C(sp²)-Br bond is amenable to a host of palladium-catalyzed cross-coupling reactions.

Caption: Chemical structure of this compound with IUPAC numbering.

The bonding in this compound is a blend of covalent sigma (σ) bonds and a delocalized pi (π) system.

-

Aromatic System: The twelve carbon atoms of the biphenyl portion of the framework are sp² hybridized. Each contributes a p-orbital to the overarching π-system, resulting in a delocalized cloud of 12 π-electrons that confers aromatic stability.

-

Methylene Bridge: The C9 carbon is sp³ hybridized, forming single bonds with two hydrogen atoms and two adjacent aromatic carbons. This tetrahedral geometry causes the C9 atom to sit slightly out of the primary plane of the aromatic rings. While this breaks the conjugation across the five-membered ring, it provides a site for functionalization that can introduce steric bulk, influencing the packing of molecules in the solid state—a critical factor in organic electronics.[4]

-

Carbon-Bromine Bond: The C4-Br bond is a polar covalent bond due to the higher electronegativity of bromine. This polarization makes the C4 carbon electrophilic and susceptible to oxidative addition by low-valent metal catalysts, which is the initiating step in cross-coupling reactions. The strength and reactivity of this bond are characteristic of an aryl bromide, making it an ideal substrate for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[5]

The quantitative data for this compound are summarized below. It is noteworthy that experimental data such as melting and boiling points are not consistently reported in publicly available databases.

| Property | Value | Source |

| CAS Number | 19459-33-7 | [6] |

| Molecular Formula | C₁₃H₉Br | [6] |

| Molecular Weight | 245.118 g/mol | [6] |

| Density (Predicted) | 1.609 g/cm³ | [7] |

| Boiling Point (Predicted) | 392.8°C at 760 mmHg | [7] |

| Flash Point (Predicted) | 131.3°C | [7] |

Spectroscopically, the molecule would exhibit characteristic signals:

-

¹H NMR: A complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm) and a characteristic singlet for the two protons at the C9 position (approx. 3.9 ppm).

-

¹³C NMR: Twelve distinct signals for the sp² carbons in the aromatic region and one signal for the sp³ carbon at C9.

-

IR Spectroscopy: Strong peaks corresponding to C-H stretching of the aromatic rings and the C-Br stretching vibration.

Synthesis and Reactivity

While direct bromination of 9H-fluorene can occur, it often leads to a mixture of isomers, with the 2- and 7-positions being highly reactive. A more controlled and regioselective synthesis of the 4-bromo isomer typically involves a multi-step sequence starting from o-dibromobenzene. The most reliable pathway proceeds through the ketone intermediate, 4-bromo-9H-fluoren-9-one, which is then reduced to the target methylene bridge.

Caption: Proposed synthetic workflow for this compound via a ketone intermediate.

Experimental Protocol: Synthesis of 4-bromo-9H-fluoren-9-one[8]

-

Step 1: Coupling. To a 500 mL three-necked flask, add 50 mL of benzyl cyanide, 70.7 g (0.3 mol) of o-dibromobenzene, and 68.4 g (0.45 mol) of cesium fluoride. Under an argon atmosphere, add 0.86 g (1.5 mmol) of bis(dibenzylideneacetone)palladium, 2.86 g (15 mmol) of thiophene-2-carboxylate, and 7.0 g (15 mmol) of 1,1'-bis(di-tert-butylphosphino)ferrocene.

-

Step 2: Reaction. Stir the reaction mixture at 150°C for 24 hours.

-

Step 3: Work-up. After cooling to room temperature, filter the mixture. Distill the filtrate under reduced pressure to remove excess benzyl cyanide, yielding crude 2-bromo-2'-carbonitrile biphenyl.

-

Step 4: Cyclization. Transfer the crude product to a new flask and add 80 mL of glacial acetic acid and 80 mL of concentrated sulfuric acid. Heat the mixture to reflux for 12 hours.

-

Step 5: Purification. Cool the reaction to room temperature and filter the resulting solid. Wash the solid with 100 mL of water and 100 mL of methanol. Recrystallize the product from isopropylbenzene to yield 4-bromo-9H-fluoren-9-one as a yellow solid.

Self-Validation Note: This protocol relies on a robust palladium-catalyzed cyanation followed by a strong acid-catalyzed intramolecular cyclization. The purity of the final ketone is critical for the subsequent reduction step. Recrystallization is a necessary final step to remove any partially reacted or side-product impurities.

The C4-Br bond is the gateway to a vast chemical space. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the precise formation of C-C, C-N, and C-O bonds, making it an indispensable building block.[5][9]

3.2.1 Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon single bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).

-

Causality: The choice of a palladium catalyst and a suitable phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. A base is required to activate the boronic acid.

-

Application: This reaction is extensively used to synthesize biphenyl derivatives, extend π-conjugated systems for materials science, and build complex molecular backbones in drug candidates.[5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3.2.2 Sonogashira Coupling

This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, creating an internal alkyne.[10]

-

Causality: It typically employs a dual-catalyst system of palladium and copper(I) iodide. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base is used to deprotonate the alkyne and serve as the solvent.

-

Application: Essential for synthesizing conjugated enyne systems, which are prevalent in organic electronic materials and natural products.[9][11]

3.2.3 Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[12]

-

Causality: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the challenging reductive elimination step that forms the C-N bond.[13][14] A strong, non-nucleophilic base is required to deprotonate the amine.

-

Application: This is one of the most powerful methods for synthesizing aryl amines, a common motif in pharmaceuticals, agrochemicals, and dyes.[15][16]

Applications in Research and Development

The true value of this compound in materials science lies in its role as a monomer precursor. Through polymerization, typically via Suzuki or Sonogashira coupling, it can be incorporated into long, conjugated polymer chains.

-

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes derived from this building block are used as emissive or charge-transporting materials. The rigid fluorene backbone helps prevent aggregation-caused quenching of fluorescence, leading to high quantum yields and color purity.[1][4]

-

Organic Photovoltaics (OPVs): The tunable electronic properties of fluorene-based copolymers allow for the engineering of materials with optimal energy levels for efficient charge separation and transport in solar cells.[5]

-

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility associated with the well-ordered, rigid structure of polyfluorenes makes them suitable for use as the semiconductor layer in OFETs.[5]

The fluorene scaffold is present in numerous biologically active compounds. This compound provides a strategic entry point for medicinal chemists to explore this chemical space.

-

Scaffold for Library Synthesis: Using the C4-Br handle, a diverse range of functional groups can be introduced via cross-coupling. This allows for the rapid generation of a library of novel compounds for high-throughput screening against biological targets.[1][17]

-

Intermediate for Complex Synthesis: It serves as a key intermediate in the total synthesis of complex natural products or designed therapeutic agents where a functionalized fluorene core is required.

-

Bio-orthogonal Chemistry: The bromine atom can be used in bio-orthogonal reactions, allowing for the specific labeling of biomolecules containing a fluorene-based probe. The inherent fluorescence of the fluorene core is an added advantage for imaging applications.[18]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its structure is a masterful combination of a rigid, electronically active core and a strategically placed reactive center. The C-Br bond at the C4 position provides a reliable and versatile gateway for constructing complex molecular architectures through robust and well-understood cross-coupling chemistry. For materials scientists, it is a fundamental building block for the next generation of organic electronics. For medicinal chemists, it is a key scaffold for the discovery of novel therapeutics. Future research will likely focus on developing more sustainable (e.g., copper-free Sonogashira) and efficient catalytic systems for its functionalization and exploring its incorporation into novel material architectures and complex biological probes.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Significance of 4-Bromo-9,9'-Spirobi[9H-fluorene for Emerging Technologies. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Bromo-9-Methyl-9-Phenyl-9H-Fluorene: A Comprehensive Overview. (2025). Source Not Available.

- Guidechem. Synthesis and application of 4-bromo-9,9'-Spirobi[9H-fluorene. Guidechem.

- leapchem. 4-bromo-9h-fluoren-9-one丨CAS 4269-17-4. leapchem.

- Crystal structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid.

- This compound - 19459-33-7. chemBlink.

- PubChem. 4-Bromo-9H-fluoren-9-one | C13H7BrO | CID 255651. PubChem.

- Benchchem. Application Notes and Protocols: Synthesis of Fluorene-Based Polymers Utilizing 4-Bromophenylacetonitrile. Benchchem.

- Optimizing Chemical Synthesis with 4-Bromo-9H-fluoren-9-one: A Supplier's Perspective. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 9H-Fluorene, 9-bromo-9-phenyl. Organic Syntheses Procedure.

- Understanding 4-Bromo-9H-fluoren-9-one: A Cornerstone in OLED Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- ChemicalBook. 4-Bromo-9H-fluoren-9-one | 4269-17-4. ChemicalBook.

- Optimization of the Sonogashira coupling of 4-bromo-3-...

- NIST. 9H-Fluorene, 9-bromo-. NIST WebBook.

- Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. (2023). BOC Sciences.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Buchwald–Hartwig amin

- PubChem. 9-Bromofluorene | C13H9Br | CID 16024. PubChem.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Introducing bromine to the molecular structure as a strategy for drug design. (2024). Source Not Available.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).

- 4-bromo-9H-fluoren-9-one. ChemNet.

- Benchchem. Application Note and Protocol: Sonogashira Coupling of 2-bromo-9,9-dihexyl-9H-fluorene. Benchchem.

- Sonogashira Coupling. Organic Chemistry Portal. T9O10HsyJdP4NxGZkp7)

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 9H-Fluorene, 9-bromo- [webbook.nist.gov]

- 3. 9-Bromofluorene | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. leapchem.com [leapchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 4-bromo-9H-fluoren-9-one | 4269-17-4 [chemnet.com]

- 8. 4-Bromo-9H-fluoren-9-one | 4269-17-4 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 4-bromo-9H-fluorene

An In-depth Technical Guide to 4-bromo-9H-fluorene: Properties, Reactivity, and Synthetic Utility

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 19459-33-7), a key halogenated aromatic hydrocarbon. While specific experimental data for this compound is not extensively documented in readily available literature, this guide synthesizes information from closely related fluorene derivatives and fundamental principles of organic chemistry to offer a robust profile of its physical and chemical properties. We will explore its predicted characteristics, delve into its anticipated reactivity with a focus on its utility in modern synthetic methodologies, and propose synthetic strategies. This document is intended for researchers, chemists, and professionals in drug development and materials science who are interested in leveraging the unique structural and electronic features of the fluorene scaffold.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in both materials science and medicinal chemistry. Its rigid, planar structure and rich electron system give rise to unique photophysical properties, making it a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][2] In the realm of drug discovery, the fluorene nucleus is present in a range of biologically active compounds. The introduction of a bromine atom onto this scaffold, as in this compound, provides a versatile handle for further chemical modifications, significantly expanding its synthetic potential.[3] This guide will illuminate the predicted properties and chemical behavior of this compound, positioning it as a valuable intermediate for the synthesis of advanced functional molecules.

Molecular Structure and Identification

The foundational information for this compound is summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 19459-33-7 | [4] |

| Molecular Formula | C₁₃H₉Br | [4] |

| Molecular Weight | 245.118 g/mol | [4] |

| SMILES | BrC1=CC=CC2=C1C3=CC=CC=C3C2 | [4] |

| InChIKey | XFWGSCNZZYLJJG-UHFFFAOYAX | [4] |

Physical Properties: An Estimation Based on Analogs

| Property | Fluorene (CAS 86-73-7) | 2-bromo-9H-fluorene | 9-bromofluorene | This compound (Predicted) |

| Melting Point (°C) | 114-116[5] | 110-113 | 99-101 | ~105-115 |

| Boiling Point (°C) | 295[5] | ~300 | ~300 | ~300 |

| Appearance | White crystalline solid[5] | Light yellow powder[6] | White to off-white crystalline solid | White to light yellow crystalline solid |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like benzene, ether, and carbon disulfide[5] | - | Insoluble in water[7] | Expected to be soluble in common organic solvents like THF, dichloromethane, and toluene. |

The introduction of a bromine atom is expected to slightly increase the melting point compared to 9-bromofluorene due to potentially more favorable crystal packing, but it is likely to be in a similar range to other bromofluorene isomers. The boiling point is not expected to change significantly from its isomers.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene protons. The protons on the brominated ring will be the most informative for confirming the 4-bromo substitution pattern.

-

C9-H₂: A singlet around 3.9 ppm, characteristic of the methylene protons of the fluorene core.[8]

-

Aromatic Protons: A complex multiplet region between 7.2 and 7.9 ppm. The proton at the C5 position (adjacent to the bromine-bearing ring) will likely appear as a doublet, and the protons on the brominated ring will show a distinct splitting pattern (likely two doublets and a triplet or a more complex pattern due to second-order effects).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon framework.

-

C9: A signal around 37 ppm for the methylene carbon.[8]

-

Aromatic Carbons: Multiple signals in the aromatic region (120-145 ppm). The carbon bearing the bromine (C4) will be shifted, and its signal intensity may be reduced due to the quadrupolar relaxation of the bromine nucleus.

IR Spectroscopy

The infrared spectrum will show characteristic peaks for the aromatic C-H and C=C bonds.

-

Aromatic C-H stretch: Above 3000 cm⁻¹

-

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Chemical Properties and Reactivity: A Versatile Synthetic Intermediate

The chemical reactivity of this compound is dictated by two primary sites: the electrophilic carbon of the C-Br bond and the acidic protons of the C9 methylene group.

Reactivity of the Aromatic C-Br Bond: Gateway to Cross-Coupling

The bromine atom at the 4-position is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.[9]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound is an excellent candidate for this reaction, allowing for the introduction of various aryl or vinyl groups at the 4-position.

Caption: Suzuki-Miyaura coupling of this compound.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This provides a route to vinyl-substituted fluorenes, which are valuable monomers for polymerization.

Caption: Heck-Mizoroki reaction with this compound.

The Sonogashira coupling allows for the formation of a C-C bond between the aryl bromide and a terminal alkyne, leading to the synthesis of fluorenylacetylenes. These compounds are important building blocks for conjugated polymers and materials with interesting electronic properties.

Caption: Sonogashira coupling of this compound.

Reactivity of the C9 Methylene Group

The protons on the C9 carbon of the fluorene ring are acidic (pKa ≈ 22.6 in DMSO) due to the formation of a stable, aromatic fluorenyl anion upon deprotonation. This allows for a range of reactions at this position.

The fluorenyl anion can be readily alkylated using various alkyl halides. This is a common strategy to introduce solubilizing groups (e.g., hexyl or octyl chains) or other functional moieties at the 9-position.[2]

Experimental Protocol: General Procedure for C9-Alkylation of a Fluorene Derivative

-

To a solution of the fluorene derivative in a suitable aprotic solvent (e.g., THF, DMSO), add a strong base (e.g., NaH, KOtBu, or aqueous NaOH with a phase-transfer catalyst).

-

Stir the mixture at room temperature until the deprotonation is complete (often indicated by a color change).

-

Add the desired alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Proposed Synthetic Routes to this compound

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Careful control of reaction conditions (temperature, solvent, and catalyst) would be necessary to favor bromination at the 4-position over the more electronically favored 2-position.

Applications in the Synthesis of Advanced Materials

Given its structure, this compound is an ideal intermediate for the synthesis of a wide array of functional organic materials. For example, it can be used to create blue-emitting materials for OLEDs, hole-transporting materials for perovskite solar cells, and conjugated polymers for organic electronics.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for related brominated aromatic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. If irritation persists, seek medical attention.

Conclusion

This compound is a promising, yet under-characterized, synthetic intermediate. Its dual reactivity at the C-Br bond and the C9 position makes it a versatile building block for the construction of complex, functional molecules. While a lack of readily available experimental data necessitates a predictive approach to its properties, the well-established chemistry of the fluorene scaffold and aryl halides provides a strong foundation for its application in materials science and drug discovery. This guide serves as a starting point for researchers looking to explore the potential of this valuable compound.

References

-

Understanding 4-Bromo-9H-fluoren-9-one: A Cornerstone in OLED Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

The Synthesis and Significance of 4-Bromo-9,9'-Spirobi[9H-fluorene for Emerging Technologies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

942615-32-9|4-Bromo-9,9-dimethyl-9H-fluorene. (n.d.). Suzhou Health Chemicals Co. Retrieved January 21, 2026, from [Link]

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026.

-

CAS No. 942615-32-9 4-Bromo-9,9-dimethyl-9H-fluorene. (n.d.). Jigs Chemical. Retrieved January 21, 2026, from [Link]

-

Optimizing Chemical Synthesis with 4-Bromo-9H-fluoren-9-one: A Supplier's Perspective. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

-

This compound - 19459-33-7, C13H9Br, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved January 21, 2026, from [Link]

-

Cross-Coupling Chemistry. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]

-

9-Bromofluorene | C13H9Br | CID 16024. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

9H-Fluorene, 9-bromo-9-phenyl-. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

- Sheng, J. (n.d.). Molecular machines. University of Groningen.

-

Fluorene at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 21, 2026, from [Link]

-

Fluorene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

9H-Fluorene, 9-bromo-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2646–2696.

-

Fluorene | C13H10 | CID 6853. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Synthesis of Dimethyl fluorene-9,9-diacetate. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-Bromo-9H-fluorene | C13H9Br | CID 14336. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

9H-Fluorene, 9-bromo-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

4-BroMo-9,9-diMethyl fluorene. (n.d.). Five Chongqing Chemdad Co. Retrieved January 21, 2026, from [Link]

- Preparation method for 9, 9,-dimethyl-2-bromofluorene. (n.d.). Google Patents.

-

Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Chemical Properties of Fluorene (CAS 86-73-7). (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-9H-fluorene | C13H9Br | CID 14336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. bmse000524 Fluorene at BMRB [bmrb.io]

- 9. uwindsor.ca [uwindsor.ca]

Introduction: The Strategic Importance of 4-bromo-9H-fluorene

An In-Depth Technical Guide to the Synthesis and Purification of 4-bromo-9H-fluorene

This compound is a pivotal organic intermediate whose rigid, planar fluorenyl core and reactive bromine handle make it an invaluable building block in materials science and drug development. The fluorene moiety is known for its high thermal stability and charge transport capabilities, while the bromine atom at the 4-position serves as a versatile site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[1][2] This strategic combination allows for the rational design and synthesis of extended π-conjugated systems. Consequently, this compound is a sought-after precursor for high-performance materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3]

This guide provides a comprehensive overview of a robust and field-proven methodology for the synthesis and purification of this compound, designed for researchers and scientists. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Part 1: A Two-Stage Synthetic Strategy

The direct, regioselective bromination of 9H-fluorene at the C4 position is challenging due to the competing reactivity of other positions on the aromatic rings and the highly reactive C9 position. A more controlled and reliable approach involves a two-step sequence:

-

Electrophilic Bromination of 9H-fluoren-9-one: The synthesis begins with the bromination of the readily available precursor, 9H-fluoren-9-one. The electron-withdrawing nature of the carbonyl group at C9 deactivates the aromatic rings towards electrophilic attack, but directing effects still allow for substitution.

-

Reduction of the Carbonyl Group: The resulting 4-bromo-9H-fluoren-9-one is then selectively reduced to the target methylene group at C9, yielding this compound. The Wolff-Kishner reduction is a classic and effective method for this transformation.

Synthesis of 4-bromo-9H-fluoren-9-one

The first stage is an electrophilic aromatic substitution reaction. Bromine is introduced onto the fluorenone scaffold. The choice of brominating agent and catalyst is critical to control regioselectivity and minimize the formation of poly-brominated byproducts.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the generation of an electrophilic bromine species, which is then attacked by the electron-rich aromatic ring of fluorenone. The presence of a Lewis acid catalyst like FeCl₃ polarizes the Br-Br bond, creating a potent electrophile (Br⁺). The carbocation intermediate, known as a sigma complex or arenium ion, is stabilized by resonance before losing a proton to restore aromaticity.

Caption: Mechanism of electrophilic bromination of 9H-fluoren-9-one.

Detailed Experimental Protocol: Bromination

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 9H-fluoren-9-one and a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl₃) to the suspension.

-

Reagent Addition: While stirring vigorously at room temperature, add a solution of bromine in acetic acid dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and prevent a rapid temperature increase.

-

Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Isolation: The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove acid and salts, and then with a small amount of cold ethanol or methanol to remove some impurities.

-

Drying: Dry the collected yellow solid under vacuum to obtain crude 4-bromo-9H-fluoren-9-one. This crude product is typically of sufficient purity for the subsequent reduction step.

Reduction of 4-bromo-9H-fluoren-9-one

The Wolff-Kishner reduction is a reliable method for converting the carbonyl group of 4-bromo-9H-fluoren-9-one to a methylene group without affecting the bromine substituent. The reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under basic, high-temperature conditions.

Detailed Experimental Protocol: Wolff-Kishner Reduction

-

Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 4-bromo-9H-fluoren-9-one, a high-boiling point solvent like diethylene glycol, hydrazine hydrate, and potassium hydroxide (KOH).

-

Hydrazone Formation: Heat the mixture to reflux (around 120-140 °C) for 1-2 hours. During this phase, the hydrazone intermediate is formed, and water is evolved.

-

Decomposition: After hydrazone formation is complete, increase the temperature to approximately 190-210 °C to decompose the hydrazone and evolve nitrogen gas. This is often achieved by carefully distilling off the water and excess hydrazine. The reaction is typically complete when gas evolution ceases.

-

Workup: Cool the reaction mixture to room temperature. Carefully acidify the basic solution with dilute hydrochloric acid (HCl) until it is acidic (pH ~2-3), which will cause the product to precipitate.

-

Isolation: Collect the crude this compound by vacuum filtration.

-

Washing: Wash the solid extensively with water to remove any remaining salts and then with a small amount of cold methanol. The product at this stage is a crude solid requiring further purification.

| Parameter | Stage 1: Bromination | Stage 2: Reduction |

| Starting Material | 9H-fluoren-9-one | 4-bromo-9H-fluoren-9-one |

| Key Reagents | Bromine (Br₂), Iron(III) Chloride (FeCl₃) | Hydrazine Hydrate, Potassium Hydroxide (KOH) |

| Solvent | Glacial Acetic Acid | Diethylene Glycol |

| Temperature | 60-80 °C | 120-140 °C then 190-210 °C |

| Reaction Time | 2-4 hours | 3-5 hours |

| Workup | Quench with NaHSO₃, water wash | Acidification with HCl, water wash |

Part 2: Rigorous Purification Methodologies

Achieving high purity (>99%) is critical for the application of this compound in organic electronics, as impurities can act as charge traps and degrade device performance. The primary impurities are unreacted starting materials, over-brominated species, and other reaction byproducts. A two-fold purification strategy involving recrystallization followed by column chromatography is highly effective.

Purification by Recrystallization

Recrystallization is an excellent technique for removing the bulk of impurities. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[5]

Protocol: Recrystallization

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for fluorene derivatives include ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate.[5][6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum. The melting point of the recrystallized product should be sharp and consistent with literature values.

Purification by Column Chromatography

For achieving the highest possible purity, column chromatography is the method of choice. It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through it.[4][7]

Protocol: Column Chromatography

-

Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in a non-polar solvent like hexane.[7]

-

Sample Loading: Dissolve the recrystallized this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent, such as pure hexane. This compound is relatively non-polar and will travel down the column. A slight increase in eluent polarity, for example, by adding a small percentage of dichloromethane or ethyl acetate to the hexane (e.g., 98:2 hexane:dichloromethane), can be used to control the elution rate.[6][8]

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield highly pure this compound as a white solid.

| Technique | Details | Purity Achieved | Advantages |

| Recrystallization | Solvents: Ethanol, Methanol, Hexane/Ethyl Acetate[5][6] | Good (>98%) | Removes bulk impurities efficiently; simple and scalable. |

| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Dichloromethane gradient[6][8] | Excellent (>99.5%) | Separates compounds with very similar polarities; yields highest purity. |

Part 3: Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H NMR Spectroscopy: Provides information on the chemical environment of the protons, confirming the structure. The spectrum should show characteristic peaks for the aromatic protons and the methylene protons at the C9 position.[9][10]

-

¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight, confirming the elemental composition.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Overall Experimental Workflow

The entire process from starting material to purified product can be visualized as a sequential workflow.

Caption: Comprehensive workflow for the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound via the bromination of fluorenone followed by Wolff-Kishner reduction is a robust and reproducible strategy. This method offers good control over regioselectivity and yields a crude product that can be effectively purified to the high standards required for materials science applications. By employing a systematic purification protocol of recrystallization followed by column chromatography, researchers can reliably obtain this compound with purity exceeding 99.5%. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of organic electronics and drug development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of 4-Bromo-9,9'-Spirobi[9H-fluorene for Emerging Technologies.

- Guidechem. (n.d.). Synthesis and application of 4-bromo-9,9'-Spirobi[9H-fluorene.

- Leapchem. (n.d.). 4-bromo-9h-fluoren-9-one丨CAS 4269-17-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Bromo-9H-fluoren-9-one: A Cornerstone in OLED Material Synthesis.

- Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Chemical Synthesis with 4-Bromo-9H-fluoren-9-one: A Supplier's Perspective.

- Chembase.cn. (2025). This compound.

- American Chemical Society. (2021). 9-Borafluorenes: Synthesis, Properties, and Reactivity.

- Benchchem. (n.d.). 9-Bromofluorene | High-Purity Reagent Supplier.

- Winthrop University. (n.d.). Column Chromatography.

- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

- National Institutes of Health. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”.

- ResearchGate. (n.d.). 8. Column Chromatography.

- Glentham. (n.d.). 4-Bromo-9, 9-dimethylfluorene, min 98%, 1 gram.

- ResearchGate. (2025). Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene].

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

- Odinity. (2013). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography.

- Leapchem. (n.d.). 1-bromo-9H-fluoren-9-one丨CAS 36804-63-4.

- Benchchem. (n.d.). Comparative Analysis of 2-bromo-9,9-dihexyl-9H-fluorene and a Key Alternative for Organic Electronics.

- ChemicalBook. (n.d.). 9-BROMOFLUORENE(1940-57-4) 1H NMR spectrum.

- PubChem. (n.d.). 9-Bromofluorene.

- Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.

- News-Medical.Net. (2019). Characterizing Small Molecules with NMR.

- Patent 1253129. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof.

- ChemicalBook. (n.d.). 3-Bromo-9,9-dimethylfluorene synthesis.

Sources

- 1. leapchem.com [leapchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tips & Tricks [chem.rochester.edu]

- 6. 9-Bromofluorene | High-Purity Reagent Supplier [benchchem.com]

- 7. bohr.winthrop.edu [bohr.winthrop.edu]

- 8. odinity.com [odinity.com]

- 9. 9-BROMOFLUORENE(1940-57-4) 1H NMR spectrum [chemicalbook.com]

- 10. 9-Bromofluorene | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-bromo-9H-fluorene

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-bromo-9H-fluorene (CAS No. 19459-33-7). Due to a notable scarcity of publicly available experimental data for this specific isomer, this document leverages foundational spectroscopic principles and comparative data from the parent compound, 9H-fluorene, and its other isomers to present a robust, predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who may be working with this compound or similar fluorenyl derivatives. It offers detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized protocols for acquiring such data.

Introduction: The Challenge of Characterizing this compound

The fluorene moiety is a cornerstone in the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a versatile scaffold in medicinal chemistry. The regioselective functionalization of the fluorene backbone, such as through bromination, is a critical step in tuning the electronic and photophysical properties of these materials. While 2-bromo and 9-bromo-fluorene are well-documented, the 4-bromo isomer remains surprisingly elusive in the scientific literature, with a significant lack of published experimental spectroscopic data.

This guide addresses this knowledge gap by providing a detailed, predictive analysis of the spectroscopic characteristics of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by using the well-characterized spectrum of 9H-fluorene as a baseline, we can deduce the spectral features of the 4-bromo derivative with a high degree of confidence. This approach not only offers valuable insights for the identification and characterization of this specific molecule but also serves as a methodological framework for the analysis of other sparsely documented compounds.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectra of 9H-fluorene and the well-established electronic effects of a bromine substituent on an aromatic system.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, along with a characteristic signal for the methylene protons at the C9 position. The introduction of the bromine atom at the C4 position breaks the C₂ symmetry of the fluorene core, rendering all aromatic protons chemically non-equivalent.

Rationale for Predictions:

-

C9-H₂: The methylene protons at the C9 position are expected to appear as a singlet, similar to that in 9H-fluorene (typically around 3.9 ppm).

-

Aromatic Protons: The bromine atom exerts a deshielding inductive effect and a shielding resonance effect. Protons ortho and para to the bromine are most affected. We can anticipate the chemical shifts by comparing them to the spectrum of 9H-fluorene. The proton at C5 (ortho to the bromine) will likely be shifted downfield. The protons on the unsubstituted ring (H1, H2, H3) will have shifts more comparable to those in fluorene, but with slight variations due to the overall change in electron density. The coupling constants (J-values) are expected to be in the typical range for ortho, meta, and para couplings in aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~7.6-7.8 | d | J ≈ 7.5 (ortho) |

| H2 | ~7.2-7.4 | t | J ≈ 7.5 (ortho) |

| H3 | ~7.3-7.5 | d | J ≈ 7.5 (ortho) |

| H5 | ~7.8-8.0 | d | J ≈ 8.0 (ortho) |

| H6 | ~7.3-7.5 | t | J ≈ 8.0 (ortho) |

| H7 | ~7.4-7.6 | t | J ≈ 8.0 (ortho) |

| H8 | ~7.5-7.7 | d | J ≈ 8.0 (ortho) |

| C9-H₂ | ~3.9-4.1 | s | - |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum of this compound will display 13 distinct signals due to the lack of symmetry. The chemical shift of each carbon is influenced by its hybridization and the electronic environment. The bromine atom will have a significant impact on the chemical shift of the carbon to which it is attached (C4) and the adjacent carbons.

Rationale for Predictions:

-

C9: The methylene carbon (C9) is expected to have a chemical shift similar to that in fluorene (around 37 ppm).

-

C4: The carbon directly bonded to the bromine atom (C4) will be significantly deshielded due to the electronegativity of bromine, but also shielded by the "heavy atom effect". Its chemical shift is predicted to be in the range of 110-125 ppm.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons can be estimated by considering the substituent effects of the bromine atom on the fluorene backbone. Carbons ortho and para to the bromine will experience the most significant changes in their chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~125-130 |

| C2 | ~120-125 |

| C3 | ~127-132 |

| C4 | ~115-125 |

| C4a | ~140-145 |

| C4b | ~140-145 |

| C5 | ~120-125 |

| C6 | ~127-132 |

| C7 | ~127-132 |

| C8 | ~120-125 |

| C8a | ~140-145 |

| C9 | ~37-40 |

| C9a | ~140-145 |

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 2950-2850 | Medium to Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-Br Stretch | 700-500 | Strong |

| Out-of-plane C-H Bending | 900-675 | Strong |

Predicted Mass Spectrum

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The molecular weight of this compound is 245.11 g/mol . Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity:

-

M⁺: m/z ≈ 244 (for C₁₃H₉⁷⁹Br)

-

[M+2]⁺: m/z ≈ 246 (for C₁₃H₉⁸¹Br)

-

-

Major Fragmentation Pathways:

-

Loss of a bromine radical (•Br) to give a fragment at m/z ≈ 165.

-

Loss of HBr to give a fragment at m/z ≈ 164.

-

The fragment at m/z 165 (the fluorenyl cation) is expected to be a prominent peak in the spectrum.

-

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30 (or equivalent)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (or equivalent with proton decoupling)

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

-

Relaxation Delay (d1): 2-5 seconds

-

Spectral Width: ~240 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Protocol (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-500

-

Scan Speed: 1 scan/second

-

-

Data Analysis:

-

Identify the molecular ion peaks (M⁺ and [M+2]⁺).

-

Analyze the fragmentation pattern to elucidate the structure of the molecule.

-

Compare the observed isotopic distribution of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

-

Visualization of Experimental Workflow

The general workflow for the complete spectroscopic characterization of this compound can be visualized as follows:

Caption: General workflow for the spectroscopic characterization of an organic compound.

Conclusion

References

-

PubChem Compound Summary for CID 7952, 9H-Fluorene. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Foreword: Navigating the Landscape of Brominated Fluorenes

An In-Depth Technical Guide to Brominated Fluorenes for the Research Scientist

For the discerning researcher in materials science and drug discovery, the fluorene scaffold represents a foundational structural motif. Its rigid, planar geometry and rich electronic properties make it a versatile building block. The introduction of bromine atoms to this scaffold further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions, thereby enabling the synthesis of complex, functional molecules.

This guide focuses on 4-bromo-9H-fluorene, a specific isomer within this important class of compounds. However, in the course of chemical synthesis and procurement, researchers will frequently encounter a landscape of closely related brominated fluorenes. A comprehensive understanding of these related structures is therefore not merely academic, but a practical necessity for experimental design and interpretation.

This document will begin by addressing the core topic of this compound, providing its key identifiers and available data. It will then expand to provide a more detailed examination of two closely related and more extensively characterized compounds: the isomeric 9-bromofluorene and the oxidized derivative 4-bromo-9H-fluoren-9-one. By presenting this comparative analysis, this guide aims to equip the research professional with the nuanced understanding required for successful innovation.

Part 1: this compound - The Core Subject

Chemical Identity

This compound is a halogenated derivative of fluorene, with a bromine atom substituted at the 4-position of the tricyclic aromatic system.

| Identifier | Value | Source |

| CAS Number | 19459-33-7 | [1] |

| Molecular Formula | C13H9Br | [1] |

| Molecular Weight | 245.118 g/mol | [1] |

| SMILES | BrC1=CC=CC2=C1C3=CC=CC=C3C2 | [1] |

| InChIKey | XFWGSCNZZYLJJG-UHFFFAOYAX | [1] |

While the specific synthesis and extensive application data for this compound are not as widely documented as for its isomers, its chemical structure suggests its utility as a synthetic intermediate in contexts where substitution at the 4-position is desired for steric or electronic reasons.

Part 2: Comparative Analysis of Key Brominated Fluorenes

A broader understanding of the isomeric and derivative landscape is crucial for the practicing scientist. The following sections detail two of the most significant related compounds.

9-bromofluorene: The Isomeric Workhorse

9-bromofluorene is an isomer of this compound and is often more readily available and more extensively studied. The bromine atom at the 9-position is particularly reactive, making it a valuable reagent for introducing the fluorenyl moiety.

| Identifier | Value | Source |

| CAS Number | 1940-57-4 | [2] |

| Synonyms | 9-Bromo-9H-fluorene, 9-Fluorenyl Bromide | [2] |

| Molecular Formula | C13H9Br | [2] |

| Molecular Weight | 245.11 g/mol | [2] |

| Appearance | Light yellow powder/solid | [3] |

| Primary Hazards | Corrosive | [2] |

The safe handling of 9-bromofluorene is paramount due to its corrosive nature. The following is a synthesis of key safety information from representative safety data sheets.

Hazard Identification:

-

GHS Classification: Causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[2] May cause respiratory irritation.[3]

-

Signal Word: Danger[2]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

Precautionary Measures & First Aid:

| Precautionary Action | Description | Source |

| Prevention | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | [3][4] |

| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation or rash occurs: Get medical advice/attention. | [4] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required. | [3][4] |

| Ingestion | IF SWALLOWED: Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [4] |

| Storage | Store locked up. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4] |

Handling and Storage:

-

Handle product only in a closed system or provide appropriate exhaust ventilation.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

The reactivity of the bromine at the 9-position makes 9-bromofluorene an excellent reagent for the N-protection of amino acids, a critical step in peptide synthesis. The resulting N-(9-phenylfluoren-9-yl) group can serve as a chiral auxiliary. The following is a representative protocol for such a transformation.

Objective: To synthesize an N-(9-fluorenyl) protected amino acid ester.

Materials:

-

9-bromofluorene

-

An appropriate α-amino acid ester hydrochloride

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for aqueous workup and solvent evaporation.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-amino acid ester hydrochloride in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred solution.

-

Deprotonation: Allow the mixture to stir at 0 °C for 15-20 minutes to ensure complete deprotonation of the amino acid ester hydrochloride, forming the free amine.

-

Addition of 9-bromofluorene: Dissolve 9-bromofluorene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram:

Caption: Workflow for N-alkylation using 9-bromofluorene.

4-bromo-9H-fluoren-9-one: The Optoelectronic Precursor

4-bromo-9H-fluoren-9-one is a derivative of the target molecule where the methylene bridge at the 9-position is oxidized to a ketone. This seemingly small change has profound implications for its electronic properties and applications.

| Identifier | Value | Source |

| CAS Number | 4269-17-4 | [6][7] |

| Appearance | Light yellow powder | [6] |

| Purity | Typically >98% | [6] |

4-bromo-9H-fluoren-9-one is a cornerstone intermediate in the synthesis of materials for organic electronics.[6][8] Its utility stems from several key features:

-

Reactive Handle: The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.[6][8] This allows for the straightforward extension of the π-conjugated system, a fundamental requirement for tuning the electronic and optical properties of organic semiconductors.

-

Electron-Withdrawing Carbonyl Group: The ketone at the 9-position acts as an electron-withdrawing group, which influences the HOMO and LUMO energy levels of the resulting materials. This is a critical parameter for designing efficient charge-transporting and light-emitting materials.

-

Rigid Tricyclic Core: The inherent rigidity of the fluorenone structure contributes to high thermal and photochemical stability in the final materials, a key requirement for long-lasting electronic devices.[6]

These properties make 4-bromo-9H-fluoren-9-one a vital building block for:

-

Organic Light-Emitting Diodes (OLEDs): Used in the synthesis of host materials, emitting materials, and charge-transport layers.[6][8]

-

Organic Photovoltaics (OPVs): Incorporated into donor or acceptor materials for solar cells.[6]

-

Organic Field-Effect Transistors (OFETs): Used to create high-mobility semiconductor layers.[6]

Synthetic Pathway Diagram:

Caption: Synthetic utility of 4-bromo-9H-fluoren-9-one.

Part 3: Conclusion for the Advanced Practitioner

While this compound (CAS 19459-33-7) is a specific and valid chemical entity, the broader family of brominated fluorenes offers a rich and varied toolkit for the research scientist. A nuanced appreciation of the distinct reactivity and properties imparted by the position of the bromine atom (as in the case of 9-bromofluorene) or the presence of additional functional groups (as in 4-bromo-9H-fluoren-9-one) is essential for innovation.

This guide has provided the core identification data for this compound and contextualized its potential use by providing a detailed analysis of its more extensively documented relatives. It is imperative for the researcher to consult the specific Safety Data Sheet for any purchased chemical and to perform a thorough risk assessment before commencing any experimental work. The protocols and data presented herein are intended as a guide and a foundation for further scholarly and experimental inquiry.

References

-

9H-Fluorene, 9-bromo-9-phenyl- - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

2-Bromofluorene SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-10). Available from: [Link]

-

9-Bromofluorene. PubChem. Available from: [Link]

-

Understanding 4-Bromo-9H-fluoren-9-one: A Cornerstone in OLED Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 9-Bromofluorene | C13H9Br | CID 16024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. leapchem.com [leapchem.com]

- 7. 4-Bromo-9H-fluoren-9-one | 4269-17-4 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 4-bromo-9H-fluorene in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 4-bromo-9H-fluorene, a key intermediate in organic synthesis, materials science, and pharmaceutical research.[1][2][3] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a predictive overview of solubility, the theoretical principles governing it, and detailed protocols for its empirical determination.

Predicted Solubility Profile of this compound

The fluorene moiety, a polycyclic aromatic hydrocarbon, renders the molecule generally nonpolar.[4] This inherent characteristic suggests good solubility in nonpolar and moderately polar organic solvents. The introduction of a bromine atom at the 4-position introduces several competing factors that influence solubility. Bromine is an electronegative atom, which can increase the molecule's polarity and potential for dipole-dipole interactions. However, the overall effect on polarity is modest. The C-Br bond is less polar than C-O or C-N bonds, and the bulk of the large, nonpolar fluorene ring system dominates the molecule's character.[5][6]

Based on these principles, the following solubility trends are predicted:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | "Like dissolves like" principle; strong dispersion forces with the fluorene core. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity and dispersion forces to interact with the brominated aromatic system. |

| Polar Aprotic | Tetrahydrofuran (THF), Dioxane | Moderate to High | Ether oxygens can interact with the aromatic system, but lack of H-bonding limits very high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Increased polarity of the solvent may be less compatible with the largely nonpolar solute. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Hydrogen bonding capability of the solvent does not strongly interact with the solute. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Weaker dispersion forces compared to aromatic solvents, leading to lower solubility. |

| Aqueous | Water | Insoluble | The large, nonpolar hydrocarbon structure dominates, making it immiscible with water. |

This predictive framework is a valuable starting point for solvent selection in synthetic and analytical applications involving this compound.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7] For this compound, the key factors are:

-

Van der Waals Forces: The large, planar fluorene ring system provides a significant surface area for London dispersion forces, which are the primary interactions in nonpolar solvents.

-

Dipole-Dipole Interactions: The carbon-bromine bond introduces a dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: this compound is not a hydrogen bond donor or a strong acceptor. Therefore, its solubility in protic solvents like alcohols and water is expected to be limited.[8]

The interplay of these forces dictates the extent to which the solute-solute and solvent-solvent interactions can be overcome to form a stable solution.

Experimental Determination of Solubility

Given the absence of published quantitative data, empirical determination of the solubility of this compound is essential for many research and development applications. The following section provides a detailed protocol for determining solubility using the isothermal equilibrium method.

Isothermal Equilibrium Solubility Protocol

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

For finer particles, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration standards.

-

Analyze the diluted sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Data Presentation:

The results should be tabulated to allow for easy comparison of the solubility of this compound in different solvents.

Table 2: Example of Quantitative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Applications in Drug Development and Materials Science

The solubility of this compound is a critical parameter in its application as a building block in the synthesis of pharmaceuticals and organic electronic materials.[1][2][9]

-

In Drug Development: Understanding solubility is crucial for designing synthetic routes, controlling reaction conditions, and developing purification strategies such as crystallization.

-

In Materials Science: For applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), solubility in common organic solvents is essential for solution-based processing techniques like spin-coating and inkjet printing.[3]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. While quantitative data is not yet widely published, a strong predictive understanding can be derived from the principles of physical organic chemistry. The detailed experimental protocol provided herein offers a robust method for researchers to determine the precise solubility in solvents relevant to their specific applications, thereby facilitating advancements in both drug discovery and materials science.

References

-

PubChem. 9-Bromofluorene. National Center for Biotechnology Information. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-